Erinacin B

Übersicht

Beschreibung

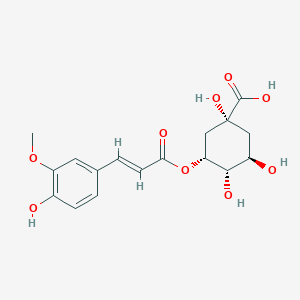

Erinacine A is a bioactive compound isolated from the mycelia of the fungus Hericium erinaceus, commonly known as Lion’s Mane mushroom. This compound belongs to the group of cyathin diterpenoids and has garnered significant attention due to its neuroprotective properties. Erinacine A is known for its ability to stimulate the synthesis of nerve growth factor, making it a promising candidate for the treatment of neurodegenerative diseases .

Wissenschaftliche Forschungsanwendungen

Erinacin A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie.

Chemie: In der Chemie wird Erinacin A wegen seines einzigartigen Cyathan-Skeletts und seines Potenzials als Leitverbindung für die Synthese neuer bioaktiver Moleküle untersucht.

Biologie: In der biologischen Forschung wird Erinacin A auf seine Fähigkeit untersucht, die Synthese von Nervenwachstumsfaktor zu stimulieren und die Neurogenese zu fördern. Es hat sich gezeigt, dass es das Potenzial hat, die Ablagerung von Amyloid-Beta zu reduzieren und das neuronale Überleben zu fördern, was es zu einem Kandidaten für die Behandlung der Alzheimer-Krankheit und anderer neurodegenerativer Erkrankungen macht .

Medizin: In der Medizin wird Erinacin A wegen seiner neuroprotektiven Wirkungen und seines Potenzials zur Behandlung neurodegenerativer Erkrankungen wie Alzheimer-Krankheit, Parkinson-Krankheit und ischämischen Schlaganfall untersucht. Klinische Studien haben seine Wirksamkeit bei der Verbesserung der kognitiven Funktion und der Reduzierung von Neuroinflammation gezeigt .

Industrie: In der Industrie wird Erinacin A zur Entwicklung von funktionellen Lebensmitteln und Nahrungsergänzungsmitteln verwendet. Seine neuroprotektiven Eigenschaften machen es zu einem wertvollen Inhaltsstoff in Produkten, die darauf abzielen, die kognitive Gesundheit zu verbessern .

5. Wirkmechanismus

Erinacin A übt seine Wirkung hauptsächlich durch die Stimulation der Synthese von Nervenwachstumsfaktor aus. Diese Verbindung aktiviert mehrere Signalwege, darunter die Phosphorylierung der Proteinkinase B (AKT), der extrazellulären signalregulierten Kinasen (ERK) und der LIM-Domänenkinase 2 (LIMK2). Diese Wege sind an der Förderung des neuronalen Überlebens, der Reduzierung von Neuroinflammation und der Verbesserung der Neurogenese beteiligt . Darüber hinaus wurde gezeigt, dass Erinacin A die Katecholaminspiegel im zentralen Nervensystem erhöht, was zu seinen neuroprotektiven Wirkungen beiträgt .

Wirkmechanismus

Target of Action

Erinacine B, like other erinacines, is a natural substance isolated from Hericium erinaceus . It belongs to the group of cyathane diterpenoids Erinacines, in general, are known for their potent stimulating activity for nerve growth factor (ngf) synthesis .

Mode of Action

The exact mechanisms of action of Erinacine B are still being elucidated . Erinacines are known to potentially cross the blood-brain barrier . They are believed to stimulate the synthesis of NGF , which is crucial for the growth, survival, and differentiation of neurons.

Biochemical Pathways

Erinacines, including Erinacine B, affect the NGF synthesis pathway . NGF is a neurotrophin that plays a critical role in the survival and maintenance of sympathetic and sensory neurons. By stimulating NGF synthesis, erinacines can promote neuronal health and function .

Result of Action

The stimulation of NGF synthesis by erinacines can have several molecular and cellular effects. It can promote the survival and function of neurons, which is beneficial for nerve and brain health . .

Action Environment

The action, efficacy, and stability of Erinacine B can be influenced by various environmental factors. For instance, the production of erinacines can be affected by the strain of Hericium erinaceus and the conditions of its cultivation

Biochemische Analyse

Biochemical Properties

Erinacine A plays a significant role in biochemical reactions. It has been found to enhance nerve growth factor synthesis in vitro . It interacts with various enzymes, proteins, and other biomolecules, influencing their functions and activities .

Cellular Effects

Erinacine A has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to promote neurogenesis and attenuate cerebral Aβ plaque burden in Alzheimer’s disease models .

Molecular Mechanism

Erinacine A exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it has been found to increase the level of insulin-degrading enzyme in the cerebral cortex .

Temporal Effects in Laboratory Settings

The effects of Erinacine A change over time in laboratory settings. It has been observed that Erinacine A remains stable and does not degrade significantly over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Erinacine A vary with different dosages in animal models. Studies have shown that Erinacine A can extend the lifespan in both Drosophila melanogaster and senescence-accelerated P8 (SAMP8) mice by a maximum of 32% and 23%, respectively .

Metabolic Pathways

Erinacine A is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels

Transport and Distribution

Erinacine A is transported and distributed within cells and tissues. It can penetrate the blood-brain barrier of rats by means of passive diffusion

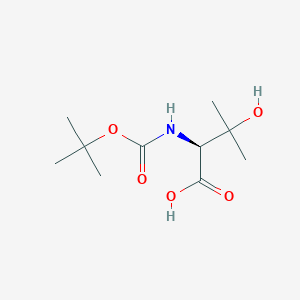

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Erinacin A kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Cyclisierung spezifischer Diterpenoid-Vorläufer umfassen.

Industrielle Produktionsmethoden: Die industrielle Produktion von Erinacin A basiert hauptsächlich auf der Kultivierung von Hericium erinaceus-Myzel. Feststoffkultivierung und Submersfermentation sind gängige Verfahren zur Herstellung von Erinacin A. Bei der Feststoffkultivierung werden Substrate wie Maiskerne verwendet, und optimale Bedingungen, einschließlich Temperatur und Nährstoffzufuhr, werden eingehalten, um den Ertrag zu maximieren . Die Verbindung wird dann durch Techniken wie Hochgeschwindigkeits-Gegenstromchromatographie und Flüssigchromatographie-Tandem-Massenspektrometrie gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Erinacin A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Verbindung zu modifizieren, um ihre biologische Aktivität zu verbessern oder ihre Struktur-Aktivitäts-Beziehungen zu untersuchen.

Häufige Reagenzien und Bedingungen:

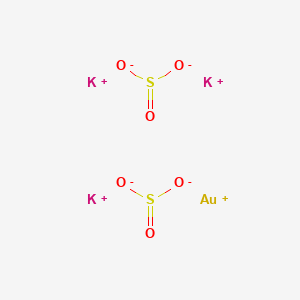

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden, um Erinacin A zu oxidieren, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können eingesetzt werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu reduzieren.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden, um neue funktionelle Gruppen einzuführen.

Hauptsächlich gebildete Produkte: Die wichtigsten aus diesen Reaktionen gebildeten Produkte sind verschiedene oxidierte, reduzierte und substituierte Derivate von Erinacin A. Diese Derivate werden oft auf ihre verbesserte oder veränderte biologische Aktivität untersucht .

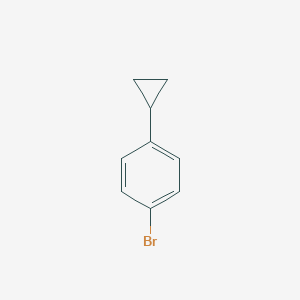

Vergleich Mit ähnlichen Verbindungen

Erinacin A ist Teil einer Gruppe von Cyathin-Diterpenoiden, zu denen Verbindungen wie Erinacine B, C, E, K, P und Q gehören. Diese Verbindungen teilen ein ähnliches Cyathan-Skelett, unterscheiden sich jedoch in ihren funktionellen Gruppen und ihrer biologischen Aktivität .

Vergleich mit anderen Erinacinen:

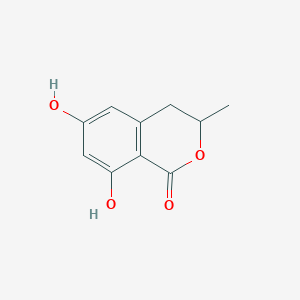

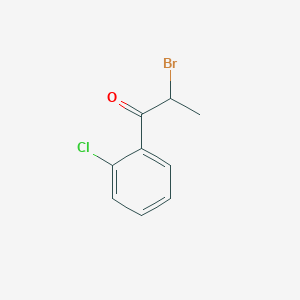

Erinacin B: Ähnlich wie Erinacin A stimuliert auch this compound die Synthese von Nervenwachstumsfaktor, hat aber einen anderen Satz funktioneller Gruppen, der seine Potenz und Spezifität beeinflussen kann.

Erinacin C: Bekannt für seine entzündungshemmenden Eigenschaften, wurde Erinacin C auf sein Potenzial untersucht, Neuroinflammation zu reduzieren.

Erinacin E: Wirkt als Kappa-Opioid-Rezeptor-Agonist und wurde auf seine analgetischen Eigenschaften untersucht.

Einzigartigkeit von Erinacin A: Erinacin A zeichnet sich durch seine starken neuroprotektiven Wirkungen und seine Fähigkeit aus, die Synthese von Nervenwachstumsfaktor effektiver als andere Erinacine zu stimulieren. Seine einzigartige Kombination funktioneller Gruppen und sein spezifischer Wirkmechanismus machen es zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen .

Eigenschaften

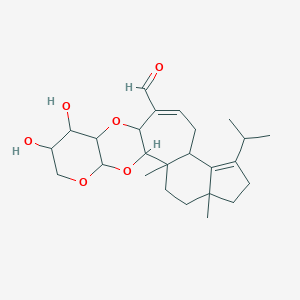

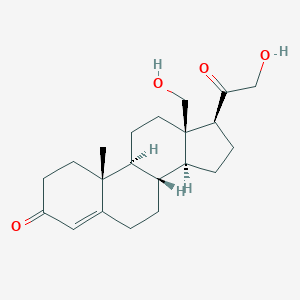

Molekularformel |

C25H36O6 |

|---|---|

Molekulargewicht |

432.5 g/mol |

IUPAC-Name |

3a,5a-dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde |

InChI |

InChI=1S/C25H36O6/c1-14(2)16-7-8-24(3)9-10-25(4)17(20(16)24)6-5-15(12-26)11-19(25)31-23-22(29)21(28)18(27)13-30-23/h5-6,12,14,18-19,21-23,27-29H,7-11,13H2,1-4H3 |

InChI-Schlüssel |

LPPCHLAEVDUIIW-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O |

Isomerische SMILES |

CC(C)C1=C2C3=CC=C(C[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C=O |

Kanonische SMILES |

CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O |

melting_point |

74 - 76 °C |

Physikalische Beschreibung |

Solid |

Synonyme |

(3aR,5aR,6S)-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e]indene-8-carboxaldehyde; [3aR-(3aα,5aβ,6α)]-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e |

Herkunft des Produkts |

United States |

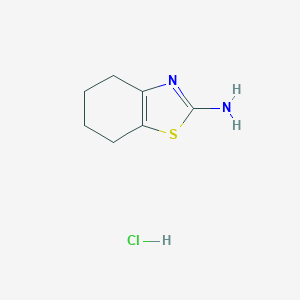

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

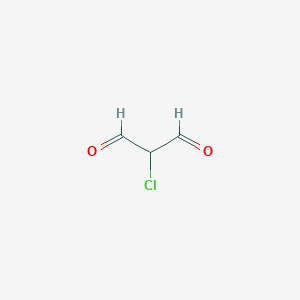

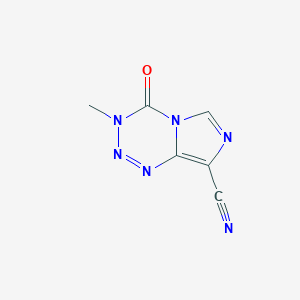

Q1: What makes the synthesis of Erinacine B challenging, and how have researchers addressed this?

A: Erinacine B, like other cyathane diterpenoids, possesses a complex [5-6-7] tricyclic carbon skeleton, making its synthesis challenging. Researchers have developed a convergent approach utilizing catalytic asymmetric intramolecular cyclopropanation (CAIMCP) and baker's yeast reduction to construct this scaffold. [] This strategy allows for the enantioselective synthesis of Erinacine B and other related compounds. [, ]

Q2: Can you elaborate on the specific strategies used in the enantioselective synthesis of Erinacine B?

A2: Researchers have successfully employed several key strategies:

- Asymmetric organocatalysis: An organocatalyzed asymmetric intramolecular vinylogous aldol reaction enabled the construction of the 5-6-6 tricyclic ring system. Additionally, a hydroxyl-directed cyclopropanation/ring opening sequence enabled the stereoselective formation of 1,4-anti and -cis angular-methyl quaternary carbon centers. []

- Chiral building blocks: The synthesis also leverages chiral building blocks prepared using asymmetric catalysis, contributing to the overall enantioselectivity of the process. [, ]

- Convergent approach: The use of a convergent strategy, assembling the molecule from synthesized fragments, enables a more efficient and flexible synthesis compared to linear approaches. []

Q3: Has the total synthesis of any other cyathane diterpenoids been achieved using similar methodologies?

A: Yes, in addition to (-)-erinacine B, the enantioselective total synthesis of (+)-allocyathin B2 and (-)-erinacine E has been achieved using similar convergent approaches and asymmetric catalysis. [] This highlights the versatility and potential of these methods for synthesizing various cyathane diterpenoids.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Chlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B104430.png)

![N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]formamide](/img/structure/B104445.png)